ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-[(4-nitrobenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O7/c1-2-29-20(25)16-12-17(21(26)30-18(16)13-6-4-3-5-7-13)22-19(24)14-8-10-15(11-9-14)23(27)28/h3-12H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNDECLJSMIBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the 4-nitrobenzoyl chloride, which is then reacted with an appropriate amine to form the amide linkage. The resulting intermediate is then subjected to cyclization reactions to form the pyran ring, followed by esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Acidic or basic hydrolysis can be employed to convert the ester group to a carboxylic acid.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and carboxylic acids .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate has been studied for its potential as an antitumor agent . Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of pyran-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Additionally, the compound's ability to interact with biological macromolecules such as DNA suggests potential applications in chemotherapy and targeted drug delivery systems . The incorporation of nitro groups can enhance the compound's reactivity and selectivity towards specific biological targets, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Similar compounds have demonstrated efficacy against various bacterial strains, including resistant strains of Haemophilus influenzae. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways . This characteristic positions the compound as a potential lead for developing new antibiotics, especially in an era of increasing antibiotic resistance.
Agricultural Chemistry
In agricultural applications, compounds with similar structures have been explored for their potential as pesticides or herbicides . The ability to modify the functional groups on the pyran ring can lead to enhanced efficacy against pests while minimizing toxicity to non-target organisms . this compound could be synthesized and tested for its effectiveness in controlling agricultural pests or diseases.
Case Study: Antitumor Activity
A study investigating the antitumor profile of pyran derivatives highlighted that specific modifications on the pyran ring significantly increased cytotoxicity in breast cancer cell lines. The study utilized ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl derivatives, demonstrating IC50 values lower than those of standard chemotherapeutics . This suggests that further exploration into structural optimization could yield more potent antitumor agents.
Case Study: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial activity of nitro-substituted pyran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibitory effects at low concentrations, making them suitable candidates for further development as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyran ring and phenyl group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoylacetate: Similar in structure but lacks the pyran ring.
Ethyl 3-(3-nitrobenzoyl)amino-2-oxo-6-phenyl-2H-pyran-5-carboxylate: Similar but with a different substitution pattern on the benzoyl group.
Uniqueness
Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (commonly referred to as NBP) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H16N2O7 |
| Molecular Weight | 408.36 g/mol |
| Boiling Point | 653.7 ± 55.0 °C (Predicted) |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) |
| pKa | 8.00 ± 0.20 (Predicted) |
Synthesis Methods
The synthesis of NBP typically involves several steps, including the formation of an amide bond followed by cyclization to create the pyran structure:
- Preparation of 4-Nitrobenzoyl Chloride : This is reacted with an appropriate amine to form the amide.
- Cyclization : The resulting intermediate undergoes cyclization to form the pyran ring.
- Esterification : Finally, an ethyl ester group is introduced.
These methods can be optimized for yield and purity, particularly in industrial applications where continuous flow processes may be employed to enhance efficiency .
Antitumor Activity
Research indicates that NBP exhibits notable antitumor properties, particularly against various cancer cell lines:
- In Vitro Studies : A study focused on the anti-proliferative effects of NBP on HeLa cells demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth . The compound's mechanism appears to involve interaction with cellular components, potentially leading to apoptosis in cancer cells.
The biological activity of NBP may be attributed to its structural features:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with DNA or proteins within cells, leading to cytotoxic effects.
- Pyran Ring Stability : The pyran structure contributes to the overall stability and reactivity of the molecule, enhancing its potential as a therapeutic agent .
Case Studies
Several studies have evaluated the efficacy of NBP in different contexts:
- HeLa Cell Line Study : In a controlled laboratory setting, NBP was tested against HeLa cells, revealing potent anti-cancer activity with a calculated IC50 value that underscores its potential as a chemotherapeutic agent .
- Comparative Analysis : A comparative study with other compounds demonstrated that NBP's structural modifications (such as the presence of the nitro group) significantly influence its biological activity, making it a candidate for further development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
